8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-2-5-13-6-3-10(4-7-13)8(14)11-9(15)12-10/h2-7H2,1H3,(H2,11,12,14,15) |
InChI Key |
CITFTSZERJEKKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Primary Reaction: Formation of the Hydantoin Core
The synthesis begins with the preparation of a hydantoin precursor through the condensation of urea, diethyl oxalate, and ammonium carbonate in the presence of sodium metal. This step involves nucleophilic attack by the amine groups of urea on the electrophilic carbonyl carbons of diethyl oxalate, followed by cyclization to form a five-membered hydantoin ring. The reaction is conducted in anhydrous methanol at 25–30°C, with careful control of sodium addition to prevent excessive exothermicity.
Key reagents :
- Urea (1.1–1.3 equivalents relative to diethyl oxalate)
- Diethyl oxalate (1 equivalent)
- Ammonium carbonate (0.5–1 equivalent)
- Sodium metal (2 equivalents)
Outcome : A primary intermediate is formed, characterized by a hydantoin structure with pending functional groups amenable to further modification.
Secondary Reaction: Acid-Mediated Rearrangement
The primary product undergoes treatment with concentrated hydrochloric acid to protonate labile functional groups and facilitate ring reorganization. This step ensures the correct positioning of nitrogen atoms within the spirocyclic framework. The reaction proceeds at ambient temperature, with acid concentration critically influencing the rate of intermediate formation.
Conditions :
- Hydrochloric acid (2–4 equivalents)
- Stirring duration: 2–4 hours
Outcome : A secondary intermediate is generated, featuring a partially formed spirocyclic system.
Intermediate Reaction: Spirocyclization and Propyl Group Introduction
The final step involves spirocyclization using 2-(ethylamino)acetaldehyde and potassium ferricyanide as an oxidizing agent. The ethylamino group facilitates ring closure, while the propyl side chain is introduced via alkylation. Potassium ferricyanide promotes oxidation, stabilizing the spirocyclic structure. The reaction is conducted in methanol at room temperature for 24 hours, followed by concentration and crystallization.
Critical parameters :
- 2-(Ethylamino)acetaldehyde (1.5–2 equivalents)
- Potassium ferricyanide (0.05–0.10 equivalents)
- Filtration and washing with deionized water to remove byproducts
Outcome : 8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is obtained as a white solid with 99.756% purity and 91.95% yield.
Optimization of Reaction Parameters
Molar Ratios and Stoichiometric Balance
Optimal molar ratios of reagents were determined through iterative testing:
| Reagent | Optimal Molar Ratio (Relative to Diethyl Oxalate) |
|---|---|
| Urea | 1.2 |
| Sodium | 2.0 |
| Ammonium Carbonate | 0.75 |
| Hydrochloric Acid | 3.0 |
| 2-(Ethylamino)acetaldehyde | 1.75 |
Deviations beyond these ranges reduced yields due to incomplete cyclization or side reactions.
Temperature and Reaction Time
Solvent and Catalyst Selection
Methanol emerged as the optimal solvent due to its ability to dissolve both polar and nonpolar intermediates. Potassium ferricyanide, a milder oxidant compared to sodium cyanide (used in prior methods), enhanced safety without compromising efficiency.
Industrial-Scale Production Considerations
Batch vs. Continuous Flow Processes
The patented method is adaptable to batch production, with scalability demonstrated in pilot studies. Key advantages include:
Waste Management and Environmental Impact
- Methanol recovery via distillation reduces solvent waste.
- Aqueous washes are neutralized before disposal, minimizing environmental toxicity.
Comparative Analysis with Alternative Methods
| Method | Yield (%) | Purity (%) | Key Limitations |
|---|---|---|---|
| Patented three-step | 91.95 | 99.756 | None identified |
| Cyanide-based | 80 | 95 | Use of toxic sodium cyanide |
| Benzyl carboxylate | 75 | 98 | Expensive starting materials |
The patented approach outperforms predecessors in safety, cost, and scalability.
Challenges and Mitigation Strategies
Byproduct Formation
Moisture Sensitivity
- Issue : Sodium metal reactivity with ambient humidity.
- Solution : Conduct reactions under nitrogen atmosphere.
Chemical Reactions Analysis
Types of Reactions
8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the ring structure can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Pharmacological Applications
1.1. Anticancer Activity
Research has indicated that compounds related to 1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. A study highlighted that these compounds could serve as potential leads for developing new anticancer agents due to their ability to target specific pathways involved in tumor growth .
1.2. Myelostimulating Activity
The myelostimulating effects of these compounds have been documented in studies involving cyclophosphamide-induced myelodepressive syndrome. The derivatives significantly accelerated the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, suggesting their potential use in treating conditions that affect blood cell production .
1.3. Prolyl Hydroxylase Inhibition
Another prominent application is in the treatment of anemia through inhibition of prolyl hydroxylase enzymes (PHDs). The spirohydantoins derived from 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as pan-inhibitors of the PHD family. This inhibition leads to increased erythropoietin levels and improved red blood cell production, presenting a novel approach for anemia treatment .
Synthesis and Chemical Properties
2.1. Synthetic Methods
The synthesis of 8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step reactions that utilize readily available starting materials such as urea and diethyl oxalate. These methods are advantageous due to their high yield and environmental safety compared to traditional synthetic routes .
Table 1: Summary of Synthesis Steps
| Step | Reagents Involved | Conditions | Outcome |
|---|---|---|---|
| 1 | Urea, Diethyl Oxalate | Heating | Primary product formation |
| 2 | Primary product + HCl | Acidic conditions | Secondary product formation |
| 3 | Secondary product + Ethylamino acetaldehyde | Reaction with potassium ferricyanide | Final product synthesis |
Material Science Applications
3.1. Polymer Stabilizers
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been explored as polymer stabilizers due to their ability to enhance the thermal stability and longevity of polymers under various environmental conditions. These compounds can prevent degradation processes that typically occur during polymer processing and usage .
3.2. Agricultural Chemistry
The spiro compounds are also being investigated for their potential applications in agricultural chemistry as intermediates for synthesizing pesticides and herbicides. Their unique structure may contribute to improved efficacy and selectivity against pests while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, as a delta opioid receptor agonist, it binds to the orthosteric site of the receptor, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including analgesia and modulation of mood .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be contextualized against structurally related derivatives. Key comparisons include:
Table 1: Comparative Analysis of 8-Substituted 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
Key Observations
Substituent Effects on Bioactivity :
- The 8-phenyl derivative (Compound 13) exhibits potent 5-HT2A receptor antagonism, with IC₅₀ = 27.3 μM against collagen-induced platelet aggregation, outperforming sarpogrelate (IC₅₀ = 66.8 μM) . The phenyl group may enhance π-π stacking interactions with receptor pockets.
- In contrast, the 8-propyl analog’s activity remains uncharacterized in the evidence, though its alkyl chain may favor hydrophobic interactions in enzyme-binding sites (e.g., PHD2/PHD3 inhibition, as seen in related triazaspiro compounds) .
Structural and Physicochemical Trends :
- Increasing substituent bulk (methyl → propyl → benzyl → phenyl-piperazine derivatives) correlates with higher molecular weight and lipophilicity, which may influence blood-brain barrier permeability or metabolic stability.
- The 8-benzyl derivative (MW = 259.31 g/mol) is a common synthetic intermediate, highlighting the scaffold’s versatility for medicinal chemistry optimization .
Synthetic Relevance :
- Derivatives like 8-(4-chlorobutyl)- and 8-(4-bromobutyl)-azaspiro[4.5]decane-7,9-dione (Impurities L and M) are critical for quality control in pharmaceutical manufacturing, emphasizing the importance of substitution patterns in regulatory compliance .
Biological Activity
8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of spirocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 423.5 g/mol. The compound features a unique spiro structure that contributes to its biological properties.
Myelostimulating Activity
Research has demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant myelostimulating activity. In studies involving cyclophosphamide-induced myelodepressive syndrome, these compounds accelerated the regeneration of lymphocyte and granulocyte pools in bone marrow hematopoiesis .
Table 1: Summary of Myelostimulating Effects
| Study Reference | Methodology | Findings |
|---|---|---|
| In vivo study on mice | Significant acceleration in lymphocyte and granulocyte regeneration | |
| Induced myelodepression model | Enhanced hematopoiesis observed |
Antidepressant and Anxiolytic Effects
Similar compounds within the triazaspiro series have been noted for their anxiolytic properties. For instance, buspirone—a drug with a related structure—has been effective in treating anxiety disorders with minimal side effects . The structural similarities suggest potential therapeutic applications for 8-propyl derivatives in treating anxiety and depression.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter systems or modulate immune responses due to its structural characteristics.
Case Studies
A notable case study involved the synthesis and evaluation of various triazaspiro derivatives for their biological activities. The results indicated that modifications in the substituents significantly influenced their pharmacological profiles. For example, introduction of different alkyl groups altered both potency and selectivity towards specific biological targets .
Table 2: Case Study Overview
| Compound | Biological Activity | Observations |
|---|---|---|
| 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Myelostimulatory | Enhanced recovery in myelodepressed models |
| 8-Propyl derivative | Potential anxiolytic | Structural similarity to known anxiolytics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
